molecular formula C11H10N2OS B2842913 5-Benzoyl-4-methyl-1,3-thiazol-2-amine CAS No. 57591-74-9

5-Benzoyl-4-methyl-1,3-thiazol-2-amine

Cat. No. B2842913
CAS RN: 57591-74-9
M. Wt: 218.27
InChI Key: HIAPNRGNWJUYKT-UHFFFAOYSA-N
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Description

5-Benzoyl-4-methyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 57591-74-9 . It has a molecular weight of 218.28 and its IUPAC name is (2-amino-4-methylthiazol-5-yl)(phenyl)methanone . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring attached to a benzoyl group and a methyl group . The InChI Code for this compound is 1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Benzoyl-4-methyl-1,3-thiazol-2-amine are not detailed in the retrieved sources, thiazole derivatives are known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

5-Benzoyl-4-methyl-1,3-thiazol-2-amine is a powder that is stored at room temperature . It has a melting point of 143-146 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

5-Benzoyl-4-methyl-1,3-thiazol-2-amine serves as a key intermediate in the synthesis of compounds with potential antineoplastic and antifilarial activities. For instance, its derivatives have been synthesized and demonstrated significant growth inhibition in certain cell lines, suggesting its role in mitotic spindle poisoning and antifilarial activity against various parasites (S. Ram et al., 1992).

Fluorescence Studies

This compound and its derivatives have been the subject of fluorescence studies, revealing interesting fluorescence effects that are influenced by aggregation factors and charge transfer effects. Such studies are crucial for understanding the molecular behavior of bio-active compounds in various environments and could lead to applications in sensing and imaging (A. Matwijczuk et al., 2018).

Antimicrobial Properties

Research into Schiff bases derived from 1,3,4-thiadiazole compounds, which can be synthesized using 5-Benzoyl-4-methyl-1,3-thiazol-2-amine as a starting material, has highlighted their potential antimicrobial activity. Some derivatives exhibit significant DNA protective ability and strong antimicrobial activity against certain strains, underscoring the compound's utility in developing new antimicrobial agents (M. Gür et al., 2020).

Molecular Organization in Membranes

Studies on the molecular organization of lipid bilayers containing derivatives of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine have shown that these compounds can significantly affect the phase transition and molecular arrangement of lipids. This research provides insights into how such compounds interact with biological membranes, potentially influencing drug delivery systems and membrane-targeted therapies (Dariusz Kluczyk et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-amino-4-methyl-1,3-thiazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAPNRGNWJUYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-4-methyl-1,3-thiazol-2-amine

CAS RN

57591-74-9
Record name 5-benzoyl-4-methyl-1,3-thiazol-2-amine
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